Cpi-0610
Overview
Description
CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . It mainly acts at the BRD2 and BRD4 subtypes . It has potential applications in the treatment of various forms of cancer .
Molecular Structure Analysis
The IUPAC name for CPI-0610 is 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide . Its molecular formula is C20H16ClN3O2 and it has a molar mass of 365.82 g·mol−1 .
Chemical Reactions Analysis
CPI-0610 is a BET inhibitor that has been shown to target multiple driver mechanisms in preclinical studies . It has demonstrated synergistic results when used in combination therapy with JAK inhibitors .
Physical And Chemical Properties Analysis
CPI-0610 is a potent and selective benzoisoxazoloazepine BET bromodomain inhibitor with an IC50 of 39 nM for BRD4-BD1 in TR-FRET assay .
Scientific Research Applications
- CPI-0610 has demonstrated potential in treating myelofibrosis, especially in patients with inadequate response to ruxolitinib, the only approved therapy for MF. It has shown clinical benefits in reducing spleen volume, improving symptom scores, and increasing hemoglobin levels (Mascarenhas et al., 2019).
- BET inhibition by CPI-0610 has also been noted to have clear anti-tumor activity in patients with lymphomas, suggesting its broader application in hematologic cancers (Kremyanskaya et al., 2018).
- Preclinical studies have indicated that CPI-0610 displays potent cytotoxicity against multiple myeloma cell lines, suggesting its therapeutic potential in this type of cancer as well (Siu et al., 2017).
- CPI-0610's effectiveness in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma has been observed, with patients showing responses to treatment in early phase studies (Abramson et al., 2015).
- A Phase 3 study, MANIFEST-2, is currently assessing CPI-0610 in combination with ruxolitinib versus placebo and ruxolitinib in JAK-inhibitor-naive myelofibrosis patients, further demonstrating its potential in modifying the disease course in MF (Mascarenhas et al., 2020).
Safety And Hazards
Future Directions
CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .
properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CPI-0610 anhydrous | |
CAS RN |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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